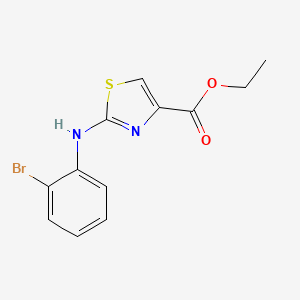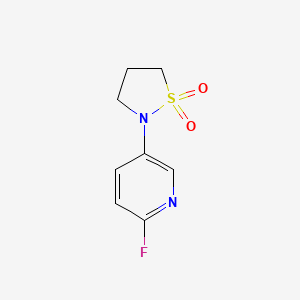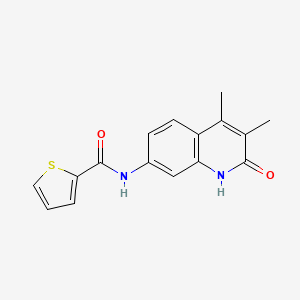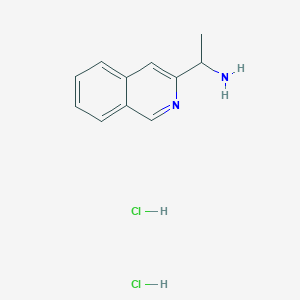![molecular formula C21H16ClN5O3 B2506416 8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-64-4](/img/structure/B2506416.png)
8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Chloro-2-methoxyphenyl” is a component of various chemical compounds and is often used in laboratory settings . It’s part of the family of phenylboronic acids .
Molecular Structure Analysis
The molecular structure of “5-Chloro-2-methoxyphenyl” compounds can be represented by the SMILES string COc1ccc(Cl)cc1B(O)O .
Chemical Reactions Analysis
“5-Chloro-2-methoxyphenyl” compounds can participate in various chemical reactions, including Boron-Heck arylation and Suzuki-Miyaura reactions .
Physical And Chemical Properties Analysis
“5-Chloro-2-methoxyphenyl” compounds typically appear as solids . The specific physical and chemical properties can vary depending on the exact compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A key aspect of the scientific research surrounding compounds like 8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the synthesis and biological evaluation of derivatives with potential for antidepressant and anxiolytic applications. Studies have shown the synthesis of various derivatives exhibiting affinity for serotonin (5-HT1A/5-HT7) receptors and inhibitory activity against phosphodiesterases (PDE4B and PDE10A), suggesting their potential as lead compounds for treating depression and anxiety (Zagórska et al., 2016).
Molecular Docking and Receptor Affinity
Further research on these compounds includes structure-activity relationship (SAR) studies, where modifications at specific positions on the purine nucleus have been explored for their effects on receptor affinity and selectivity. These modifications are guided by molecular docking studies, which help in understanding the interaction between these compounds and their target receptors, enhancing the design of more potent and selective drugs for neurological disorders (Zagórska et al., 2015).
Pharmacological Evaluation
The evaluation of these compounds in animal models for their anxiolytic and antidepressant effects is a crucial step in their development as therapeutic agents. Preliminary pharmacological studies indicate that certain derivatives exhibit significant potential in this regard, comparing favorably with existing treatments like diazepam and imipramine. This highlights the importance of these compounds in the search for new treatments for affective disorders (Zagórska et al., 2009).
Potential for PET Tracers
Some derivatives have been evaluated for their potential as PET (Positron Emission Tomography) tracers, aiming at imaging targets relevant to neurological disorders. This application underlines the versatility of these compounds, not only as therapeutic agents but also as tools in medical research and diagnosis (Gao et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3/c1-25-18-17(19(28)24-21(25)29)26-11-15(12-6-4-3-5-7-12)27(20(26)23-18)14-10-13(22)8-9-16(14)30-2/h3-11H,1-2H3,(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMENBOGZBXFATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2506337.png)


![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)
![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)



![N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2506347.png)




![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)